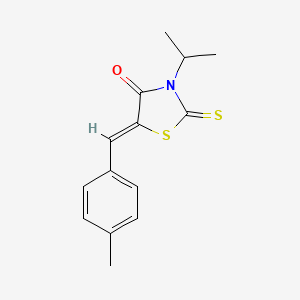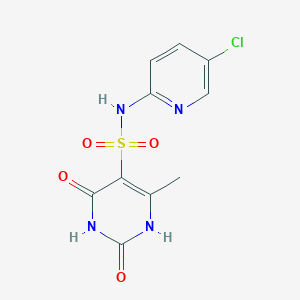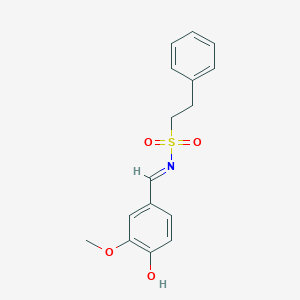![molecular formula C17H23N3O4 B6029267 methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate](/img/structure/B6029267.png)
methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate is a chemical compound that is commonly used in scientific research. It is a derivative of glycine and is commonly referred to as MBOMG. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
MBOMG inhibits the activity of DPP-IV by binding to the active site of the enzyme. This results in the prevention of the breakdown of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, MBOMG can increase the levels of these hormones, resulting in improved glucose regulation.
Biochemical and Physiological Effects
MBOMG has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, it has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines. It has also been shown to have anti-tumor effects by inhibiting the activity of certain enzymes involved in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBOMG in lab experiments is its specificity for DPP-IV. This allows researchers to study the effects of inhibiting this enzyme without affecting other metabolic pathways. However, one limitation is that MBOMG is a relatively new compound and its long-term effects are not yet fully understood.
Orientations Futures
There are a number of potential future directions for the study of MBOMG. One area of interest is its potential as a therapeutic agent for the treatment of type 2 diabetes. Further research is needed to fully understand its effects on glucose metabolism and to determine its safety and efficacy in humans. Additionally, its potential anti-inflammatory and anti-tumor effects warrant further investigation. Finally, the development of new compounds based on MBOMG could lead to the discovery of more potent and selective inhibitors of DPP-IV.
Méthodes De Synthèse
The synthesis of MBOMG involves the reaction of glycine methyl ester hydrochloride with benzyl isocyanate to form N-benzyl glycine methyl ester. This compound is then reacted with piperazine to form N-benzyl glycine piperazine. Finally, the acylation of this compound with acetic anhydride results in the formation of MBOMG.
Applications De Recherche Scientifique
MBOMG is commonly used in scientific research as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism and has been identified as a potential target for the treatment of type 2 diabetes. MBOMG has also been studied for its potential anti-inflammatory and anti-tumor effects.
Propriétés
IUPAC Name |
methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19(12-16(22)24-2)15(21)10-14-17(23)18-8-9-20(14)11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGFTSMLVTHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6029200.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)

![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6029214.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6029222.png)
![ethyl 2-(benzoylamino)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029230.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6029236.png)
![2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)

![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)
